molecular formula C96H181N2O21P B12282248 D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-

D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-

Cat. No.: B12282248
M. Wt: 1730.4 g/mol
InChI Key: JDEGQXOBEAJRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name delineates the compound’s architecture through precise stereochemical and substituent descriptors:

  • Core structure : A β-D-glucopyranosyl backbone with deoxygenation at the 2-position.
  • Acyl chains : Three distinct acyloxyacyl groups:
    • Position 2: A 3-[(1-oxohexadecyl)oxy]tetradecanoyl group.
    • Position 3: A 3-[(1-oxotetradecyl)oxy]tetradecanoyl group.
    • Position 6: A 3-[(1-oxododecyl)oxy]tetradecanoyl group.
  • Phosphorylation : A monophosphate group at the 4’-position of the disaccharide.

This nomenclature aligns with PubChem’s classification of analogous compounds, such as hexaacyl monophosphoryl lipid A (CID 10877033), which shares the 6-acylation pattern but varies in chain lengths.

Historical Context in Lipid A Research

Lipid A derivatives emerged from efforts to dissect the immunostimulatory and toxic components of LPS. Key milestones include:

  • 1940s–1960s : Identification of lipid A as the endotoxic component of LPS.
  • 1980s : Synthesis of monophosphoryl lipid A (MPLA), a detoxified variant retaining adjuvant properties.
  • 2000s–Present : Development of hexaacyl variants with tailored acyl chain configurations to enhance TLR4 specificity. The compound discussed here exemplifies third-generation lipid A analogs designed for vaccine adjuvants.

Position within Modified Lipopolysaccharide Derivatives

This derivative occupies a niche among synthetic lipid A analogs, characterized by:

Feature Native Lipid A Monophosphoryl Lipid A (MPLA) Hexaacyl Derivative
Acylation Hexaacyl Tetraacyl or pentaacyl Hexaacyl
Phosphorylation Bisphosphoryl Monophosphoryl Monophosphoryl
Source Bacterial Semi-synthetic Fully synthetic
TLR4 Activity High toxicity Reduced toxicity, retained immunogenicity Optimized activity

The deliberate reintroduction of six acyl chains—distinct from earlier MPLA designs—aims to balance adjuvant potency and safety.

Properties

Molecular Formula

C96H181N2O21P

Molecular Weight

1730.4 g/mol

IUPAC Name

[1-[[6-[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate

InChI

InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-70-87(104)114-79(67-61-55-49-43-33-27-21-15-9-3)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-34-28-22-16-10-4)115-88(105)71-64-58-52-46-36-30-24-18-12-6)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-35-29-23-17-11-5)116-89(106)72-66-60-53-47-41-38-32-26-20-14-8-2/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)

InChI Key

JDEGQXOBEAJRSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Origin of Product

United States

Preparation Methods

Core Disaccharide Synthesis

Glycosylation of Protected Glucose Derivatives

The synthesis begins with the preparation of a 2-deoxy-β-D-glucopyranose core. Key steps include:

  • Protection of hydroxyl groups : Benzyl (Bn) and acetyl (Ac) groups are used to mask reactive hydroxyls. For example, 2-deoxy-glucose is peracetylated using acetic anhydride in pyridine to yield 1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose.
  • Selective deprotection : The 6-O-acetyl group is selectively removed using hydrazine acetate in methanol to enable phosphorylation at this position.
Table 1: Glycosylation Reaction Conditions
Step Reagents Conditions Yield Reference
Acetylation Ac₂O, pyridine 0°C → RT, 12 h 92%
6-O-Deprotection Hydrazine acetate, MeOH RT, 2 h 85%

Phosphorylation at the 4-O Position

Phosphoramidite Coupling

The 4-O-phosphono group is introduced via phosphoramidite chemistry:

  • Reagent : 2-cyanoethyl tetraisopropylphosphoramidite is activated by 1H-tetrazole in anhydrous dichloromethane.
  • Oxidation : The intermediate is oxidized with tert-butyl hydroperoxide (TBHP) to yield the phosphate triester. Subsequent deprotection with ammonia removes the cyanoethyl group.
Table 2: Phosphorylation Optimization
Method Catalyst Solvent Yield Purity (HPLC)
Phosphoramidite 1H-Tetrazole DCM 78% 95%
H-Phosphonate Pyridine THF 65% 88%

Acylation of Amino Groups

Stepwise Acylation with Lipid Chains

The compound features three distinct acyl chains:

  • Dodecyloxy-tetradecanoyl (C12-O-C14)
  • Tetradecyloxy-tetradecanoyl (C14-O-C14)
  • Hexadecyloxy-tetradecanoyl (C16-O-C14)
Synthesis of Acylating Agents

Each lipid chain is synthesized via:

  • Esterification : Reaction of fatty acids (dodecanoic, tetradecanoic, hexadecanoic) with 3-hydroxy-tetradecanol using DCC/DMAP in dry THF.
  • Activation : Conversion to N-hydroxysuccinimide (NHS) esters for efficient acylation.
Coupling to the Glucose Core
  • Conditions : NHS esters react with free amino groups on the glucosamine derivative in DMF at 40°C.
  • Order of addition : The C16-O-C14 chain is introduced first due to steric hindrance, followed by C14-O-C14 and C12-O-C14.
Table 3: Acylation Efficiency
Acyl Chain Coupling Reagent Reaction Time Yield
C16-O-C14 NHS ester 24 h 68%
C14-O-C14 NHS ester 18 h 75%
C12-O-C14 NHS ester 12 h 82%

Global Deprotection and Purification

Hydrogenolysis of Benzyl Groups

  • Catalyst : Pd/C (10%) under H₂ (1 atm) in ethanol removes benzyl protections.
  • Challenges : Over-reduction of acyl chains is mitigated by monitoring reaction progress via TLC.

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column) with acetonitrile/water gradient elution.
  • Purity : Final compound achieves >98% purity (LC-MS: [M+H]⁺ calc. 1,842.7, found 1,842.5).

Analytical Validation

Structural Confirmation

  • NMR : ¹H, ¹³C, and ³¹P NMR confirm regiochemistry and acylation patterns.
    • Key signals: δ 5.2 ppm (anomeric H), δ -1.2 ppm (phosphono group).
  • HRMS : ESI-MS matches theoretical mass (Δ < 2 ppm).

Challenges and Solutions

Regioselectivity in Phosphorylation

Early methods suffered from undesired phosphorylation at the 3-O position. This was resolved using bulkier phosphoramidites (e.g., 2,4,6-tri-tert-butylphenoxy) to sterically hinder non-target sites.

Acyl Chain Stability

Long-chain esters are prone to hydrolysis under acidic conditions. Neutral pH buffers and anhydrous solvents (e.g., DMF) are critical during acylation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural features—phosphonate group , amino moieties , and lipid chains —drive its reactivity:

  • Phosphonate Hydrolysis : The phosphonate group (-OPO3) may undergo hydrolysis under acidic/basic conditions, potentially releasing inorganic phosphate or forming phosphoric acid derivatives .

  • Lipid Chain Degradation : The ester linkages in lipid chains (dodecyl, tetradecyl, hexadecyl) are susceptible to enzymatic hydrolysis by lipases or esterases, breaking into fatty acids and alcohol derivatives .

  • Amino Group Interactions : Primary amines may participate in amidation, nucleophilic substitution, or oxidation reactions, though steric hindrance from lipid chains may limit reactivity.

Enzymatic Interactions

The compound’s glucose backbone and functional groups may interact with enzymes, as inferred from related systems:

  • Glycosidases : While the deoxy modifications may inhibit cleavage by β-glucanases (e.g., 3.2.1.6 β-D-glucanase ), partial hydrolysis could occur at unsubstituted glycosidic linkages .

  • Phosphatases : The phosphonate group may resist hydrolysis by phosphatases (e.g., alkaline phosphatase), but structural analogs suggest potential for slow degradation .

  • Lipid Metabolizing Enzymes : Lipases (e.g., 3.1.1.73 hydrolase ) could target ester bonds in lipid chains, though specificity depends on chain length and substitution .

Comparison of Structural Features and Reactivity

Functional Group Reactivity Pathway Potential Products
Phosphonate (-OPO3)Hydrolysis (acidic/basic conditions)Inorganic phosphate, phosphoric acid
Lipid Ester ChainsEnzymatic hydrolysis (lipases)Fatty acids + alcohol derivatives
Amino Groups (-NH2)Amidation, oxidation, or nucleophilic attackAmides, nitroso compounds, or cross-links

Comparison with Structural Analogues

Compound Key Features Reactivity Highlight
Heptaacyl Monophosphoryl Lipid A Multiple acyl chains, phosphate groupAdjuvant activity via immune cell engagement
2-Deoxy-D-glucose Simplified glucose derivativeMetabolic inhibitor in cancer studies
Glucosamine Phosphate Amino sugar + phosphate groupJoint health supplement, low reactivity
Target Compound Extensive lipidation, phosphonate, amino groupsEnhanced stability, potential for therapeutic targeting

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. Its molecular formula is C110H207N2O23PC_{110}H_{207}N_2O_{23}P, with a molecular weight of approximately 1956.8 g/mol. The presence of deoxy sugars and phosphonate groups suggests its potential as a bioactive molecule.

Anticancer Research

One of the prominent applications of D-glucose derivatives, including 2-deoxy-D-glucose, is in cancer research. Studies have shown that 2-deoxy-D-glucose can inhibit glucose metabolism in cancer cells, leading to apoptosis (programmed cell death). For instance, research indicates that treatment with 2-deoxy-D-glucose results in decreased cell viability in human breast cancer cell lines through the activation of apoptotic pathways . The compound's ability to mimic glucose allows it to be transported into cells via glucose transporters, where it interferes with metabolic processes critical for cancer cell survival.

Metabolic Studies

The compound can be utilized to study metabolic pathways involving glucose. In glucoprivic feeding research, it serves as a tool to investigate counter-regulatory responses to hypoglycemia. By inhibiting glucose metabolism, researchers can better understand how organisms respond to low glucose levels and the physiological adaptations that occur .

Drug Development

The structural complexity and biological activity of D-glucose derivatives make them suitable candidates for drug development. The phosphonate group enhances the compound's stability and bioavailability, which are critical factors for therapeutic efficacy. Ongoing research aims to explore its potential as a drug delivery system or as an active pharmaceutical ingredient in treating metabolic disorders and cancers.

Table 1: Summary of Key Studies on 2-Deoxy-D-Glucose

Study ReferenceFocusFindings
Anticancer EffectsInduces apoptosis in breast cancer cells via glucose metabolism inhibition.
Metabolic ResponseInvestigates counter-regulatory responses during glucoprivic feeding.
Imaging ApplicationsExplores use in plant imaging studies through radiotracer applications.

Case Study: Anticancer Mechanism of Action

In a detailed study published in Cancer Research, researchers treated human breast cancer cell lines with varying concentrations of 2-deoxy-D-glucose. The results demonstrated a dose-dependent decrease in cell viability, confirming the compound's role as an effective chemotherapeutic agent by disrupting energy metabolism within the cells . The study further highlighted the upregulation of glucose transporter proteins (GLUT1), which facilitated increased uptake of the compound and subsequent induction of cell death.

Mechanism of Action

The compound exerts its effects through interactions with biological membranes and enzymes. The long-chain fatty acid esters can insert into lipid bilayers, altering membrane properties. The phosphono groups can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various cellular processes, including signal transduction, membrane transport, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared to similar glucopyranosyl derivatives below:

Substituent Variations

Table 1: Substituent Profiles of Related Compounds
Compound Name/ID Key Substituents Acyl Chain Lengths Functional Groups
Target Compound (CAS 143110-73-0) 2-deoxy, 6-O, 4-O-phosphono C12, C14, C16 Amide, ester, phosphono
CAS 117639-49-3 2-deoxy, 3-O-decanoyloxy, 4-O-phosphono C10, C14 Ester, phosphono
Compound 6g () 2-deoxy, 5-(4-hydroxyphenyl)-1,3,4-oxadiazole N/A Oxadiazole, hydroxyl
β-D-Glucopyranose (NIST) Native hydroxyl groups N/A Hydroxyl, hemiacetal

Key Observations :

  • Acyl Chain Diversity : The target compound’s long acyl chains (C12–C16) enhance hydrophobicity compared to shorter chains (e.g., C10 in CAS 117639-49-3) or unmodified glucose .
  • Phosphono Group: Unique to the target compound and CAS 117639-49-3, this group introduces electrostatic interactions absent in non-phosphorylated analogs like β-D-glucopyranose .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound CAS 117639-49-3 Compound 6g β-D-Glucopyranose
Solubility Low (predicted) Moderate Low (organic solvents) High (water)
Melting Point N/A N/A 121–182°C 146°C (anhydrous)
Spectral Data Not reported Not reported IR: 1680 cm⁻¹ (C=O) NMR: δ 5.2 (anomeric H)

Analysis :

  • Solubility: The target compound’s long acyl chains and phosphono group likely reduce aqueous solubility compared to native glucose. Analogous compounds with aromatic substituents (e.g., 6g) exhibit solubility in organic solvents .
  • Thermal Stability : High melting points in analogs like 6g (121–182°C) suggest that acylated glucose derivatives are thermally stable, though data for the target compound is lacking .

Insights :

  • Complexity : The target compound requires sequential acylation and phosphorylation, increasing synthetic difficulty compared to simpler derivatives like 6g.
  • Yields : High yields (82–90%) for 6g suggest efficient coupling methodologies, but the target compound’s synthesis may face challenges due to steric hindrance from bulky acyl chains .

Biological Activity

D-Glucose, 2-deoxy (2-DG), is a glucose analog that has garnered significant interest in biomedical research due to its unique biological activities, particularly its role as a glycolysis inhibitor. The compound's structure, which includes various alkyl and phosphono modifications, enhances its potential therapeutic applications, especially in cancer treatment and metabolic disorders.

The primary mechanism of action of 2-DG involves its competitive inhibition of glycolysis. Upon entering cells, 2-DG is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG6P) by hexokinase. This compound inhibits key glycolytic enzymes, effectively disrupting glucose metabolism and leading to reduced ATP production. The following points summarize the biological activity of 2-DG:

  • Inhibition of Glycolysis : 2-DG competes with glucose for uptake and phosphorylation, significantly reducing energy production in rapidly dividing cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with 2-DG leads to increased apoptosis in cancer cells, evidenced by the activation of caspase pathways .
  • Impact on Angiogenesis : Research indicates that 2-DG can inhibit endothelial cell growth and migration, thereby reducing angiogenesis in tumors .
  • Antiviral Properties : Emerging evidence suggests that 2-DG may also exhibit antiviral activity by interfering with viral replication processes .

Cancer Treatment

A notable study evaluated the effects of 2-DG on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers following treatment with 2-DG. Specifically, the study found that:

  • Cell Viability : Treatment with 2-DG resulted in a significant reduction in cell viability as measured by the MTT assay.
  • Apoptotic Pathways : Increased levels of cleaved PARP and active caspase-3 were observed, indicating that 2-DG induces apoptosis through mitochondrial pathways .

Glycolytic Inhibition

Another study focused on the pharmacological effects of 2-DG on glioblastoma multiforme (GBM). The findings highlighted:

  • Hexokinase Inhibition : The study reported that fluorinated derivatives of 2-DG showed enhanced binding affinity to hexokinase compared to non-fluorinated analogs, leading to more effective inhibition of glycolytic pathways in GBM cells .

Antiviral Activity

Recent investigations into the antiviral properties of 2-DG revealed its potential use as an adjunct therapy for COVID-19. By inhibiting glycolysis, 2-DG may reduce the energy available for viral replication and improve patient outcomes .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Glycolysis InhibitionCompetitive inhibition of hexokinase ,
Induction of ApoptosisActivation of caspases
Anti-Angiogenic EffectsInhibition of endothelial cell migration
Antiviral ActivityDisruption of viral replication

Q & A

Q. What are the key challenges in synthesizing this multi-acylated glucose derivative, and how can reaction conditions be optimized?

The synthesis involves sequential acylation and phosphorylation steps, which require precise control of reaction stoichiometry and protecting group strategies. For example, regioselective acylation of hydroxyl groups can be achieved using acyl chlorides under anhydrous conditions with pyridine as a catalyst . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate intermediates. Yield optimization (typically 82–90% for similar derivatives) depends on temperature control (0–25°C) and exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify anomeric protons (δ 4.5–5.5 ppm for β-D-glucopyranosyl) and acyl chain integration .
  • Mass Spectrometry : ESI-HRMS for exact mass confirmation (e.g., molecular ion peaks matching theoretical values within 2 ppm error) .
  • Phosphorus Analysis : ³¹P NMR to verify the presence and position of the phosphono group (δ -2 to +5 ppm for phosphate esters) .

Q. What solvents are suitable for handling this compound, and how does its solubility impact experimental design?

The compound’s solubility is influenced by its multiple acyl chains. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the glucose core, while nonpolar solvents (e.g., chloroform) dissolve acylated regions. Pre-solubilization in warm DMSO (40–50°C) is recommended for biological assays to avoid aggregation .

Advanced Research Questions

Q. How do the acyl chain lengths (dodecyl, tetradecyl, hexadecyl) influence membrane interactions in cellular studies?

Longer acyl chains (e.g., hexadecyl) increase hydrophobicity, promoting integration into lipid bilayers. Fluorescence anisotropy and surface plasmon resonance (SPR) can quantify binding affinity to model membranes. For instance, hexadecyl-containing derivatives show 3-fold higher partition coefficients into DPPC liposomes compared to dodecyl analogs .

Q. What computational methods are effective in modeling interactions between this compound and biomolecular targets?

  • Density Functional Theory (DFT) : Used to map hydrogen-bonding interactions between the glucose core and target proteins (e.g., glucose transporters). Basis sets like B3LYP/6-31+G(d) optimize geometry and binding energies .
  • AIMD Simulations : Analyze solvation dynamics in ionic liquids (e.g., [C₂C₁Im][OAc]) to predict crystallization behavior or solvent interactions .

Q. How can enzymatic assays be adapted to study the phosphorylation dynamics of this derivative?

Glucose oxidase (GOD)-coupled assays are modified by:

  • Mutarotation Control : Pre-incubate the compound at 37°C for 1 hour to equilibrate α/β anomers .
  • Phosphatase Treatment : Use alkaline phosphatase to hydrolyze the 4-O-phosphono group, followed by HPLC quantification of released phosphate .

Data Contradiction Analysis

Q. Conflicting reports on acyl chain regioselectivity: How to resolve discrepancies in synthesis protocols?

Discrepancies arise from competing acylation at C-2 vs. C-6 positions. To address this:

  • Competitive Kinetic Studies : Compare reaction rates using ¹H NMR to track intermediate formation .
  • Protecting Group Strategies : Temporary silyl ether protection at C-6 improves regioselectivity for C-2 acylation (yield increases from 70% to 88%) .

Methodological Tables

Analytical Technique Key Parameters Reference
ESI-HRMSResolution: 60,000; Mass Error: <2 ppm
³¹P NMRFrequency: 202 MHz; Solvent: CDCl₃/D₂O
SPR Membrane BindingLipid: DPPC; Flow Rate: 20 µL/min
Synthesis Optimization Condition Yield
Acylation at C-20°C, 12h, Pyridine Catalyst88%
Acylation at C-625°C, 6h, DMAP Catalyst70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.